Kaempferol 3-O-rhamnoside is a flavonoid glycoside known for its various biological activities and potential health benefits. It is derived from kaempferol, a common flavonoid found in many plants, and is characterized by the addition of a rhamnose sugar molecule at the 3-position of the kaempferol structure. This compound has garnered attention for its role in plant defense mechanisms and its potential therapeutic effects in humans, including anti-cancer properties and modulation of glucose metabolism.
Kaempferol 3-O-rhamnoside is predominantly found in various plants, particularly in the leaves, flowers, and fruits of species such as Brassica oleracea (cabbage), Ginkgo biloba, and Phaseolus vulgaris (common bean) . It is also produced through biosynthetic pathways in certain microorganisms, such as Escherichia coli, when specific flavonoid biosynthetic genes are expressed .
Kaempferol 3-O-rhamnoside belongs to the class of flavonoids, specifically the flavonols, which are characterized by their polyphenolic structure. It is classified under glycosides due to the presence of a sugar moiety (rhamnose) attached to the aglycone (kaempferol).
The synthesis of kaempferol 3-O-rhamnoside can be achieved through various methods, including:
This engineered strain can yield approximately 57 mg/L of kaempferol 3-O-rhamnoside under optimized conditions.
The microbial synthesis involves introducing these genes into a plasmid vector that is then transformed into E. coli. The fermentation process is carefully controlled to enhance the production of tyrosine, which serves as the precursor for kaempferol synthesis. The final step involves glycosylation by UGT78D1 to form kaempferol 3-O-rhamnoside.
Kaempferol 3-O-rhamnoside has a molecular formula of and a molecular weight of approximately 432.38 g/mol. The structure consists of a kaempferol backbone with a rhamnose sugar moiety attached at the 3-position.
Kaempferol 3-O-rhamnoside participates in various biochemical reactions, primarily involving glycosylation and hydrolysis:
The hydrolysis reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allowing for quantification and analysis of reaction products .
The mechanism by which kaempferol 3-O-rhamnoside exerts its biological effects involves several pathways:
Research indicates that kaempferol derivatives can modulate pathways associated with inflammation and apoptosis, further supporting their therapeutic potential.
Relevant analyses include spectroscopic methods such as UV-Vis spectroscopy, which can be used to determine the concentration and purity of kaempferol 3-O-rhamnoside in solutions.
Kaempferol 3-O-rhamnoside has several applications in scientific research:
Kaempferol 3-O-rhamnoside (k1) biosynthesis occurs via a conserved flavonoid pathway involving phenylpropanoid and flavonol-specific modifications. The core pathway initiates with phenylalanine, which undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by hydroxylation and activation to 4-coumaroyl-CoA. Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to yield naringenin chalcone, isomerized to naringenin by chalcone isomerase (CHI). Subsequent hydroxylation by flavanone 3-hydroxylase (F3H) and oxidation by flavonol synthase (FLS) convert dihydrokaempferol to kaempferol aglycone [1] [8].
The glycosylation phase involves regiospecific rhamnosylation at the 3-OH position. In Arabidopsis thaliana, UGT78D2 encodes a flavonol 3-O-glucosyltransferase, and its knockout diverts metabolic flux toward rhamnoside formation. Mutant studies (e.g., ugt78d2) exhibit dwarfism due to k1 accumulation, which inhibits polar auxin transport. This pathway bifurcation highlights k1’s role as an endogenous metabolic regulator beyond secondary metabolism [1]. Tissue-specific dynamics further influence enzymatic efficiency. In Phoebe bournei, k1 accumulates preferentially in young leaves and flowers, correlating with elevated CHS, FLS, and rhamnosyltransferase transcripts. Spatial transcriptomics reveals co-expression clusters of these enzymes in leaf turquoise modules, underscoring developmental control of k1 biosynthesis [8].
Table 1: Core Enzymes in Kaempferol 3-O-Rhamnoside Biosynthesis
Enzyme | Gene Symbol | Function | Organism |
---|---|---|---|
Flavonol synthase | FLS | Converts dihydrokaempferol to kaempferol | Arabidopsis thaliana |
UDP-glucosyltransferase | UGT78D2 | Diverts flux from rhamnosylation | Arabidopsis thaliana |
Flavonol rhamnosyltransferase | UGT78R1 | Catalyzes 3-OH rhamnosylation of kaempferol | Morella rubra |
Rhamnose synthase | RHM | Generates UDP-rhamnose from UDP-glucose | Vitis vinifera |
UDP-glycosyltransferases (UGTs) determine the sugar moiety and position in flavonol glycosylation. Functional characterization identifies UGT78D1 (Arabidopsis) and UGT78R1/R2 (Morella rubra) as rhamnosyltransferases specific for kaempferol’s 3-OH position. These enzymes belong to the UGT78 subfamily and contain a conserved PSPG (plant secondary product glycosyltransferase) box for UDP-rhamnose recognition. Mutagenesis studies reveal that residues Pro¹⁴³ and Asn³⁸⁶ in MrUGT78R1 are critical for rhamnosyl transfer, with substitutions (e.g., Pro¹⁴³→Ser) abolishing activity [5] [7].
Sugar donor specificity is equally crucial. UGT78R1 exclusively utilizes UDP-rhamnose, unlike promiscuous UGTs that accept multiple UDP-sugars. In Hypericum monogynum, HmF3RT exhibits a Km of 5.14 µM for kaempferol, indicating high substrate affinity. Structural modeling shows that hydrophobic interactions between the PSPG box’s valine residue (Val¹²⁹) and rhamnose stabilize donor binding, while Asn³⁷³ coordinates catalytic efficiency [7]. Temporal expression patterns further link UGTs to k1 accumulation. For example, UGT78R1 transcripts peak during flowering in M. rubra, aligning with a 12.42 mg/g fresh weight k1 concentration in floral tissues [5].
Microbial platforms enable de novo k1 synthesis by reconstituting plant pathways in Escherichia coli or yeast. A five-gene cascade in E. coli—comprising tyrosine ammonia-lyase (TAL), 4-coumaroyl-CoA ligase (4CL), CHS, FLS, and UGT78D1—produces k1 from glucose. Engineered tyrosine-overproducing strains yield 57 mg/L k1 by optimizing promoter strength and gene stoichiometry [4]. To address UDP-rhamnose scarcity, a three-enzyme regeneration system co-expresses:
Saccharomyces cerevisiae offers advantages with native UDP-rhamnose pools. Co-expression of Arabidopsis UGT78D1 and Vitis vinifera RHM in yeast yields 38 mg/L k1. However, E. coli outperforms yeast in titers (57 mg/L vs. 38 mg/L) due to superior precursor availability and easier genomic integration [4] [6].
Table 2: Heterologous Production Systems for Kaempferol 3-O-Rhamnoside
Host | Engineered Pathway | Yield | Key Innovations |
---|---|---|---|
Escherichia coli | TAL-4CL-CHS-FLS-UGT78D1 + tyrosine enhancement | 57 mg/L | High tyrosine strain; modular expression |
Escherichia coli | UGT78D1 + RHM + SUS (regeneration system) | 231 mg/L | UDP-rhamnose recycling from sucrose |
Saccharomyces cerevisiae | UGT78D1 + VvRHM | 38 mg/L | Endogenous UDP-glucose pool utilization |
Precursor flux optimization is pivotal for enhancing k1 titers. In plants, transcriptional regulators like MYB211 activate early flavonoid genes. Phoebe bournei transgenics overexpressing PbMYB211 exhibit 2.3-fold higher k1 levels by co-upregulating PAL, CHS, and UGT139 (rhamnosyltransferase) [8]. Microbial systems employ complementary strategies:
Co-culture systems further partition metabolic burdens. For example, E. coli modules dedicated to tyrosine production supply intermediates to kaempferol-synthesizing strains, achieving 30% higher yields than monocultures. Similarly, silencing competing pathways (e.g., lignin biosynthesis via C3’H knockdown) redirects carbon toward flavonols in plant tissues [8].
Table 3: Metabolic Engineering Targets for Enhanced Kaempferol 3-O-Rhamnoside Production
Target Pathway | Genetic Intervention | Effect on k1 Yield | System |
---|---|---|---|
Shikimate pathway | Overexpression of aroGfbr and tyrAfbr | 8-fold kaempferol increase | Escherichia coli |
UDP-rhamnose synthesis | VvRHM overexpression | 12-fold UDP-rhamnose increase | Saccharomyces cerevisiae |
Transcriptional regulation | PbMYB211 overexpression | 2.3-fold k1 increase | Phoebe bournei |
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